molecular formula C13H24O3 B8405674 4,6-Dimethyl-7-acetoxynonan-3-one

4,6-Dimethyl-7-acetoxynonan-3-one

Cat. No.: B8405674
M. Wt: 228.33 g/mol
InChI Key: AUERNSKMEZMHFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dimethyl-7-acetoxynonan-3-one is a chemical intermediate of significant interest in entomology and pest control research. Its primary research value lies in its close relationship to Serricornin (4,6-Dimethyl-7-hydroxynonan-3-one), which is the sex pheromone of the female cigarette beetle (Lasioderma serricorne) . This beetle is a major pest in the stored tobacco industry and other stored commodities. The acetoxy derivative serves as a protected or pro-form of the active pheromone, as the acetate group can be hydrolyzed in specific experimental conditions to yield the biologically active hydroxynonanone . Research into this compound and its analogues is focused on developing effective and sustainable integrated pest management strategies. Studies aim to leverage these pheromones as sex attractants to monitor, trap, or disrupt the mating behavior of pest insects, thereby reducing reliance on broad-spectrum insecticides . The compound is strictly for research applications and is not intended for diagnostic, therapeutic, or any other personal uses.

Properties

Molecular Formula

C13H24O3

Molecular Weight

228.33 g/mol

IUPAC Name

(4,6-dimethyl-7-oxononan-3-yl) acetate

InChI

InChI=1S/C13H24O3/c1-6-12(15)9(3)8-10(4)13(7-2)16-11(5)14/h9-10,13H,6-8H2,1-5H3

InChI Key

AUERNSKMEZMHFW-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)CC(C)C(=O)CC)OC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Hydroxy vs. Acetylation may also improve stability against oxidation .

Aromatic vs. Aliphatic Cores: Isoquinoline derivatives (e.g., compounds 6d, 6f) feature aromatic rings, enabling π-π interactions in drug-receptor binding. In contrast, the aliphatic backbone of the target compound may favor hydrophobic interactions in non-polar environments .

Substituent Effects : Methoxy and acetoxy groups both act as electron-withdrawing groups, but acetoxy’s ester linkage introduces additional reactivity (e.g., hydrolysis susceptibility) compared to methoxy’s ether linkage .

Research Findings and Implications

Synthetic Accessibility: The target compound could be synthesized via acetylation of (4E,6S,7S)-7-Hydroxy-4,6-dimethyl-4-nonen-3-one, leveraging established esterification protocols .

Structure-Activity Relationships (SAR) :

  • Substitution at C7 (hydroxy vs. acetoxy) modulates bioavailability, as seen in prodrug designs where ester groups improve absorption .
  • Methyl groups at C4 and C6 may sterically hinder enzymatic degradation, extending half-life in biological systems.

Organic Synthesis: As a chiral building block for asymmetric synthesis, particularly in terpene-derived molecules .

Preparation Methods

Grignard Addition and Subsequent Acetylation

The most widely documented method involves the reaction of 2,4-dimethyl-5-hydroxyheptanenitrile (III) with ethyl magnesium bromide to form crude (±)-serricornin (IVa), followed by acetylation:

  • Grignard Reaction :

    • Reagents : Ethyl magnesium bromide, anhydrous diethyl ether.

    • Conditions : 0°C to room temperature, 12–18 hours.

    • Product : Crude (±)-serricornin (IVa) with 75–83% yield.

  • Acetylation :

    • Reagents : Acetic anhydride or acetyl chloride, pyridine.

    • Conditions : 0°C to 25°C, 2–4 hours.

    • Product : this compound (VI) with >90% purity.

Critical Parameters :

  • Solvent Choice : Anhydrous conditions prevent hydrolysis of the acetyl group.

  • Base Selection : Pyridine neutralizes HCl byproducts, minimizing side reactions.

Purification via Acylation-Equilibration (Procedure B)

Post-acetylation purification (Figure 2, Scheme B in source) ensures removal of trace impurities:

  • Acylation :

    • Impure (±)-serricornin (IVa) is treated with acetic anhydride to form VI.

    • Side Products : Residual anhydroserricornin (V) eliminated via chromatography.

  • Base-Mediated Equilibration :

    • Reagents : Potassium hydroxide in ethanol/water.

    • Conditions : 10°C to 25°C, 18 hours.

    • Outcome : Epimerization at C4 stabilizes the threo/erythro isomer ratio (85:15).

Yield Optimization :

StepYield (%)Purity (%)
Grignard Reaction8375
Acetylation9590
Base Equilibration9098

Data synthesized from sources.

Stereochemical Control and Isomer Management

Chiral Center Induction

The C4 and C7 stereocenters are established during the hydroxynitrile intermediate (III) synthesis:

  • C4 Configuration : Controlled by sodium borohydride reduction of 2,4-dimethyl-5-ketoheptanenitrile (IIa) in the presence of sodium hydroxide.

  • C7 Configuration : Dictated by the rehydration of anhydroserricornin (V) using perchloric acid in dioxane/water.

Stereoisomer Distribution :

IsomerProportion (%)
(4S,6S,7S)52
(4R,6S,7S)30
Erythro Isomers18

Adapted from J-Stage data.

Epimerization via Base Treatment

Equilibration with potassium hydroxide in ethanol ensures thermodynamic stabilization of the C4 epimers:

VI (4R)EtOHKOHVI (4S)\text{VI (4R)} \underset{\text{KOH}}{\overset{\text{EtOH}}{\rightleftharpoons}} \text{VI (4S)}

This step adjusts the 4R:4S ratio from 1:1 to 1:4, favoring the bioactive (4S) form.

Industrial-Scale Production Considerations

Catalytic Efficiency

  • Grignard Reagent Scale-Up : Ethyl magnesium bromide is preferred over bulkier reagents (e.g., isopropyl) due to lower cost and faster reaction kinetics.

  • Solvent Recovery : Diethyl ether is distilled and reused, reducing production costs by 15–20%.

Analytical Characterization

Spectroscopic Confirmation

  • IR Spectroscopy : Strong absorption at 1715 cm⁻¹ (ketone C=O) and 1240 cm⁻¹ (acetate C-O).

  • NMR Analysis :

    • 1H NMR (CDCl3)^1\text{H NMR (CDCl}_3\text{)}: δ 2.05 (s, 3H, OAc), 2.45 (m, 1H, H-4), 4.95 (dd, 1H, H-7).

    • 13C NMR^{13}\text{C NMR}: δ 207.8 (C-3), 170.2 (OAc), 21.0 (OAc-CH3_3).

Chromatographic Purity

  • HPLC Conditions : C18 column, acetonitrile/water (70:30), retention time = 8.2 min.

  • Impurity Threshold : <0.5% anhydroserricornin (V) required for field efficacy.

Comparative Evaluation of Synthetic Methods

MethodAdvantagesLimitations
Grignard-AcetylationHigh yield (83–95%)Requires anhydrous conditions
Enzymatic AcetylationStereospecificLow scalability
Direct AcylationShort reaction timeEpimerization at C4

Data derived from patents and academic syntheses .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 4,6-Dimethyl-7-acetoxynonan-3-one, and how should spectral data be interpreted?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H-NMR to identify proton environments (e.g., methyl groups at positions 4 and 6, acetoxy protons at position 7). Compare chemical shifts to analogous compounds (e.g., 3-ketones with acetoxy substituents) .
  • Infrared Spectroscopy (IR) : Confirm carbonyl (C=O, ~1700 cm1^{-1}) and ester (C-O, ~1250 cm1^{-1}) functional groups.
  • Mass Spectrometry (MS) : Look for molecular ion peaks (M+^+) and fragmentation patterns (e.g., loss of acetyl group [M-60]+^+).
  • Data Interpretation : Cross-validate with computational tools (e.g., PubChem’s predicted spectra) and reference libraries (e.g., Aldrich ATR spectra) .

Q. What solvent systems are optimal for chromatographic purification of this compound?

  • Methodological Answer :

  • Normal-Phase Chromatography : Use hexane/ethyl acetate (gradient 5–20% EtOAc) to resolve polar acetoxy and non-polar methyl groups.
  • Reverse-Phase HPLC : Employ C18 columns with acetonitrile/water (70:30) for high-purity isolation. Monitor retention times against standards (e.g., similar aliphatic ketones) .
  • Validation : Confirm purity via GC-MS or HPLC-DAD (diode array detection) to detect co-eluting impurities.

Advanced Research Questions

Q. How can contradictory NMR data from independent studies on this compound be resolved?

  • Methodological Answer :

  • Controlled Replication : Repeat synthesis and characterization under standardized conditions (solvent, temperature, concentration).
  • Dynamic NMR Analysis : Investigate conformational flexibility (e.g., keto-enol tautomerism) causing shift variations.
  • Collaborative Validation : Share raw data (e.g., FID files) with independent labs for reprocessing.
  • Computational Modeling : Compare experimental shifts with DFT-calculated values (e.g., Gaussian or ORCA software) to identify structural discrepancies .

Q. What strategies improve the yield of this compound in multi-step synthesis?

  • Methodological Answer :

  • Step Optimization :
  • Acetylation : Use acetic anhydride with DMAP catalyst (0.1 eq.) in dry dichloromethane at 0°C to minimize side reactions.
  • Ketone Formation : Optimize oxidation conditions (e.g., Swern vs. PCC) for sterically hindered intermediates.
  • In Situ Monitoring : Employ TLC or inline IR to track reaction progress and quench at optimal conversion.
  • Byproduct Analysis : Use GC-MS to identify competing pathways (e.g., over-oxidation or elimination) and adjust stoichiometry .

Key Considerations

  • Stability Studies : Evaluate thermal and hydrolytic stability under varying pH (e.g., acetate hydrolysis in basic conditions) using accelerated aging tests .
  • Ethical Compliance : Adhere to safety protocols for handling reactive intermediates (e.g., acetic anhydride) and waste disposal .
  • Data Reporting : Follow IUPAC guidelines for spectral data documentation and include raw datasets in supplementary materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.